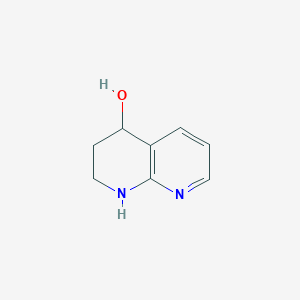

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

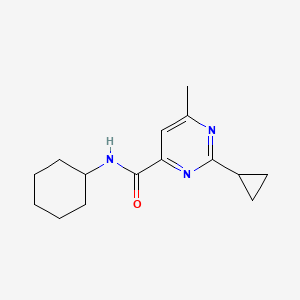

“1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL” is a chemical compound . It is also known as "6-[6-(4-methylpiperazin-1-yl)-pyridin-3-yl]-1,2,3,4-tetrahydro[1,8]naphthyridin-4-ol" .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL”, has been a topic of interest in recent years . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Molecular Structure Analysis

The molecular structure of “1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL” can be represented by the InChI code: 1S/C8H10N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4,7,11H,3,5H2,(H,9,10) .

Physical And Chemical Properties Analysis

The physical form of “1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL” is a solid . Its molecular weight is 150.18 . The compound is stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Antioxidant Properties and Lipid Membrane Protection

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-ol analogs, designed to mimic the structure of alpha-tocopherol (vitamin E), exhibit significantly higher antioxidant activity, making them potent inhibitors of lipid peroxidation in biological membranes and low-density lipoproteins (LDL). These analogs demonstrate the ability to protect LDL from oxidation more efficiently than alpha-tocopherol itself, suggesting their potential in combating oxidative stress-related diseases (Nam et al., 2007).

Asymmetric Hydrogenation and Synthetic Applications

The asymmetric hydrogenation of 1,8-naphthyridines using ruthenium catalysts produces 1,2,3,4-tetrahydro-1,8-naphthyridines with good to excellent yield and enantioselectivity. This process facilitates the synthesis of biologically active molecules and could be instrumental in the development of new pharmaceuticals and materials (Lautens & Yamamoto, 2016), (Ma et al., 2016).

Safety and Hazards

The safety information for “1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL” indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

The primary targets of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4,7,11H,3,5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEDXSQOXUIMEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)

![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/no-structure.png)

![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)

![5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2509476.png)